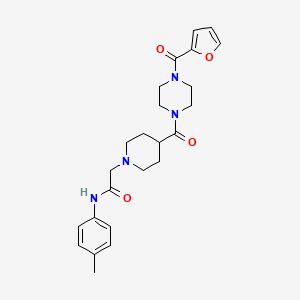
2-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)piperidin-1-yl)-N-(p-tolyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)piperidin-1-yl)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C24H30N4O4 and its molecular weight is 438.528. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(4-(4-(Furan-2-carbonyl)piperazine-1-carbonyl)piperidin-1-yl)-N-(p-tolyl)acetamide, also known by its CAS number 1207001-19-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C23H25N5O4 with a molecular weight of 435.5 g/mol. The structure includes a furan ring, piperazine, and piperidine moieties, which are known to influence biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H25N5O4 |
| Molecular Weight | 435.5 g/mol |
| CAS Number | 1207001-19-1 |
Antimicrobial Activity
Research has indicated that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown promising results against Mycobacterium tuberculosis, with some derivatives achieving IC50 values as low as 1.35 μM . This suggests that the compound may possess similar anti-tubercular activity.
Cytotoxicity Studies
In vitro studies assessing cytotoxic effects on human cell lines have demonstrated that certain piperazine derivatives maintain low toxicity levels while exhibiting potent biological effects. For example, compounds related to this class were tested on HEK-293 cells, showing nontoxic profiles at effective concentrations . This aspect is crucial for the development of therapeutic agents aimed at treating diseases without harming normal cells.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the furan and piperazine moieties suggests potential interactions with enzymes involved in metabolic pathways or cellular signaling. Docking studies have indicated favorable binding interactions with target proteins, enhancing the likelihood of therapeutic efficacy .
Case Studies
Several studies have explored the broader implications of compounds with similar structures:
- Anti-Tubercular Activity : A study synthesized several substituted-N-piperazine derivatives and evaluated their anti-tubercular activity against Mycobacterium tuberculosis. Some compounds showed significant activity with IC90 values between 3.73 and 4.00 μM, indicating their potential as effective anti-tubercular agents .
- Cancer Cell Lines : Other research focused on piperazine derivatives targeting poly(ADP-ribose) polymerase (PARP) in cancer cells. Compounds exhibited IC50 values comparable to established drugs like Olaparib, suggesting that they could serve as new drug candidates for cancer therapy .
科学研究应用
Synthesis and Characterization
The synthesis of this compound typically involves multiple chemical reactions, including the formation of piperazine and piperidine rings, followed by acylation with furan-2-carbonyl chloride. The characterization of the compound is often confirmed through various spectroscopic techniques such as NMR, IR, and mass spectrometry.
Medicinal Chemistry
The compound has been investigated for its antitumor properties . In studies, derivatives of similar structures have shown promising results against various cancer cell lines. For example, compounds with piperazine and piperidine moieties have been linked to anticancer activity, with some exhibiting low IC50 values in vitro, indicating strong cytotoxic effects against cancer cells .
Biochemical Probes
Due to its structural complexity, this compound can serve as a biochemical probe in research settings. It may interact with specific enzymes or receptors, providing insights into cellular mechanisms and pathways involved in disease processes.
Antimicrobial Activity
Research has indicated that derivatives related to this compound exhibit antimicrobial properties. Compounds containing piperazine structures have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity .
Pharmaceutical Development
The unique combination of functional groups in this compound makes it a candidate for the development of new pharmaceuticals. Its potential as an anti-tubercular agent has been explored, highlighting its relevance in treating resistant strains of tuberculosis .
Case Studies
属性
IUPAC Name |
2-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]piperidin-1-yl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O4/c1-18-4-6-20(7-5-18)25-22(29)17-26-10-8-19(9-11-26)23(30)27-12-14-28(15-13-27)24(31)21-3-2-16-32-21/h2-7,16,19H,8-15,17H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVWTSXJNUGJQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














